(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-26-21-13-15-24(27-2)22(16-21)23(25)14-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIPITJFCHJLON-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a benzyloxy group and methoxy substitutions, which enhance its lipophilicity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of inflammatory mediators, suggesting potential anti-inflammatory properties.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. It activates caspase pathways, which are crucial for programmed cell death, and modulates signaling pathways like PI3K/Akt and MAPK .
- Cell Cycle Arrest : The compound has demonstrated the ability to arrest the cell cycle at specific phases (G1 or G2/M), which is significant for its potential use in cancer therapy. For instance, studies on related chalcones have shown that they can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption .
Anticancer Activity
Research has highlighted the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from studies evaluating its cytotoxicity:
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits tubulin polymerization, which is critical for cancer cell proliferation:
- Binding Mode : Molecular docking studies indicate that it binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Structural Insights
The structural characteristics of the compound play a significant role in its biological activity:
- Hydrogen Bonding : The presence of the benzyloxy group allows for enhanced hydrogen bonding capabilities, potentially increasing binding affinity to target proteins .
- Crystal Structure Analysis : Detailed crystal structure analysis has revealed significant insights into the molecular interactions and stability of the compound in various environments .
Study on Cell Cycle Effects
A study focusing on the effects of chalcone derivatives on cell cycle dynamics found that similar compounds could induce G1 phase arrest by downregulating cyclin D1 and CDK4 expression. This suggests that this compound may exhibit similar properties, warranting further investigation into its role in cell cycle modulation .
Apoptosis Induction Mechanism
Another investigation into apoptosis mechanisms revealed that certain chalcones enhance pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2. This dual action may be a pathway through which this compound exerts its anticancer effects .
Scientific Research Applications
Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-3-[4-(benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antioxidant Properties
The compound has demonstrated potent antioxidant activity, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases.
Anti-inflammatory Effects
Studies have shown that this chalcone derivative can reduce inflammation markers in vitro and in vivo. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.
Synthetic Utility
Chalcones serve as versatile intermediates in organic synthesis. The compound can be synthesized through a Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This synthetic pathway allows for the modification of substituents on the aromatic rings, leading to a library of derivatives with varied biological activities.
Photophysical Properties
The photophysical properties of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for developing new optoelectronic materials.
Polymer Chemistry
In polymer science, chalcone derivatives are utilized as cross-linking agents due to their reactive double bonds. This application is particularly relevant in creating advanced materials with tailored mechanical properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Crystallographic and Structural Comparisons
Dihedral angles between aromatic rings influence molecular planarity and binding interactions. For example:
Anticancer and Radioprotective Potential
- Compound 29 (a 2,5-dimethoxy-substituted chalcone with a naphthyl group) induces apoptosis in leukemia cells, highlighting the role of methoxy groups in anticancer activity .
- Biphenyl chalcones like C7 (2,5-dimethoxy-substituted) exhibit radioprotective properties via DPPH scavenging, with MIC values indicating low toxicity .
The target compound’s benzyloxy group may confer unique antioxidant or cytotoxic effects, but empirical data is lacking.
Data Table: Key Chalcone Derivatives and Their Properties
Key Research Findings
Electronegativity Matters : Halogen substituents (e.g., Br, F) enhance chalcone potency, while methoxy groups reduce it .
Steric Effects : Bulky groups like benzyloxy may improve solubility but could hinder target binding .
Structural Flexibility : Dihedral angles <20° correlate with improved planarity and bioactivity in fluorophenyl chalcones .
Notes
- No direct bioactivity data exists for the target compound; comparisons rely on structural analogs.
- The benzyloxy group’s unique properties warrant further study for optimization in drug design.
- SHELX software has been critical in resolving chalcone crystal structures, enabling precise SAR analyses .
Q & A
Q. What are the established synthetic routes for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone derivatives. Key steps include:
- Reacting 4-benzyloxyacetophenone with 2,5-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., NaOH) at 60–70°C for 6–8 hours .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Recrystallization from ethanol to isolate the pure E-isomer. Optimization may involve solvent selection (e.g., methanol for faster kinetics) or microwave-assisted synthesis to reduce reaction time.
Q. How can the structural identity of this chalcone derivative be confirmed experimentally?
- X-ray crystallography : Resolve the E-configuration of the α,β-unsaturated ketone and measure bond angles/distances (e.g., C=O and C=C bond lengths ~1.22 Å and ~1.33 Å, respectively) .
- Spectroscopy :
- ¹H NMR : Look for a trans-olefinic proton coupling constant (J ≈ 15–16 Hz) and methoxy proton signals (δ 3.8–4.0 ppm).
- IR : Confirm ketone (C=O stretch ~1650–1680 cm⁻¹) and conjugated C=C (stretch ~1600 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound, and how are they screened?
Chalcones are often screened for antimicrobial, anticancer, or anti-inflammatory activity. Standard protocols include:
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Docking studies : Preliminary computational analysis to predict interactions with targets like cyclooxygenase-2 (COX-2) or tubulin .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzyloxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic additions?
- The electron-donating methoxy groups at the 2,5-positions stabilize the ketone via resonance, reducing electrophilicity at the carbonyl carbon.
- Benzyloxy groups at the 4-position enhance π-π stacking in crystal lattices, as observed in X-ray data . Experimental validation:
- Compare reaction rates with nucleophiles (e.g., Grignard reagents) against analogs with electron-withdrawing groups (e.g., nitro).
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
Q. How can crystallographic data resolve discrepancies in reported solubility or stability profiles of similar chalcones?
- Analyze packing diagrams from X-ray structures to identify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that affect solubility. For example, bulky benzyloxy groups may reduce aqueous solubility due to hydrophobic packing .
- Compare thermal stability via DSC/TGA: Chalcones with planar structures (confirmed by crystallography) often exhibit higher melting points and thermal stability.
Q. What strategies can be employed to investigate structure-activity relationships (SAR) for this compound’s anticancer potential?
- Analog synthesis : Modify substituents (e.g., replace benzyloxy with hydroxyl or halogen groups) and test cytotoxicity.
- Mechanistic studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2).
- SAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can computational methods predict metabolic pathways or degradation products of this compound?
- In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups).
- Degradation studies : Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks) and analyze via LC-MS for hydrolysis products (e.g., cleavage of the benzyloxy group).
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., aldol condensation).
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC for ambiguous protons.
- Data interpretation : Address crystallographic disorder (common in flexible chalcones) by refining occupancy factors in X-ray analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
